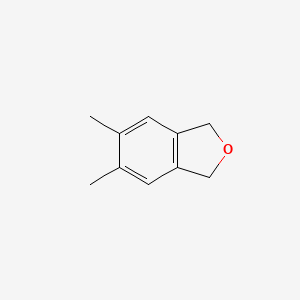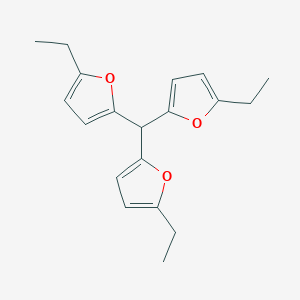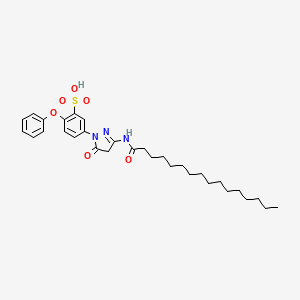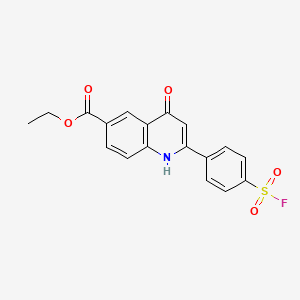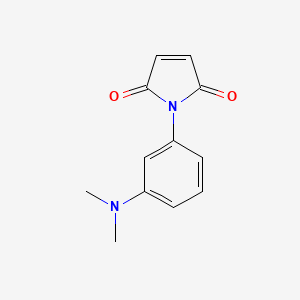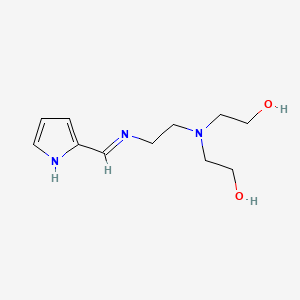
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine is a complex organic compound with the molecular formula C17H17NO3S and a molecular weight of 315.39 g/mol . This compound is characterized by its isoxazolidine ring structure, which is substituted with various functional groups, including a phenylsulfonyl group and a methylene group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the isoxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazoline: Similar structure but with an isoxazoline ring.
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of an isoxazolidine ring.
Uniqueness
Trans-2-methyl-5-methylene-3-phenyl-4-(phenylsulfonyl)isoxazolidine is unique due to its specific combination of functional groups and its isoxazolidine ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H17NO3S |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
(3R,4R)-4-(benzenesulfonyl)-2-methyl-5-methylidene-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C17H17NO3S/c1-13-17(22(19,20)15-11-7-4-8-12-15)16(18(2)21-13)14-9-5-3-6-10-14/h3-12,16-17H,1H2,2H3/t16-,17+/m1/s1 |
InChI-Schlüssel |
XZVLHDTTZUNIOF-SJORKVTESA-N |
Isomerische SMILES |
CN1[C@@H]([C@H](C(=C)O1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C(C(C(=C)O1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-(4-Bromophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12894591.png)
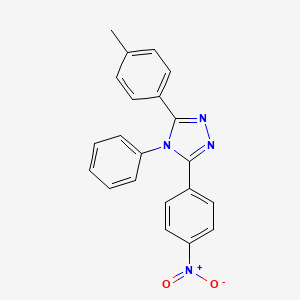
![1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12894597.png)
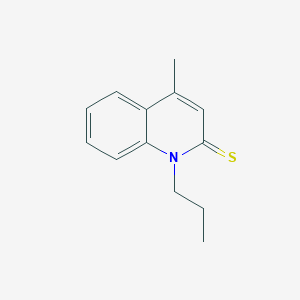
![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
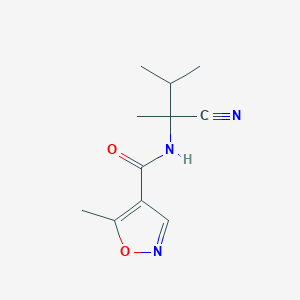
![1-[3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B12894615.png)
![1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12894618.png)
